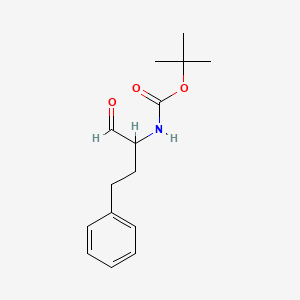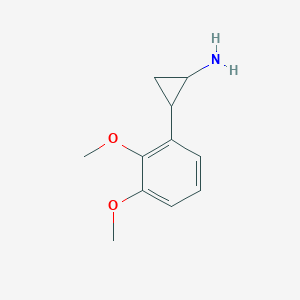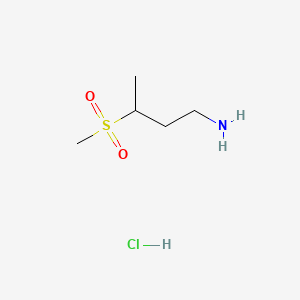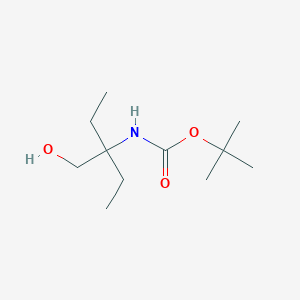
tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups for amines in peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethyl-1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its stability and reactivity .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability makes it a valuable compound in drug development .
Industry: Industrially, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the electron-withdrawing nature of the carbamate group, which makes the compound less reactive towards nucleophiles. The tert-butyl group provides steric hindrance, further stabilizing the compound .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate used in similar applications but lacks the additional ethyl and hydroxybutan groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group, used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in complex organic syntheses where selective protection of amine groups is required .
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(7-2,8-13)12-9(14)15-10(3,4)5/h13H,6-8H2,1-5H3,(H,12,14) |
InChI-Schlüssel |
PJIVLWQMENCYDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


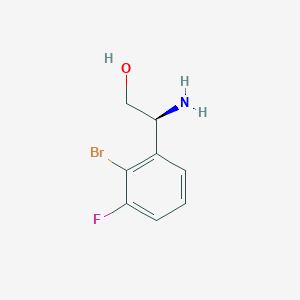
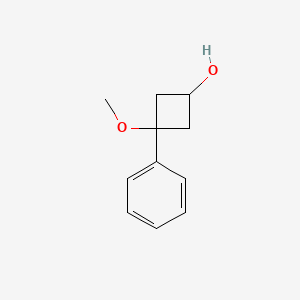
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)
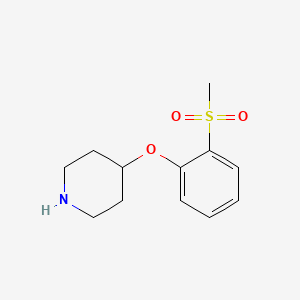
![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
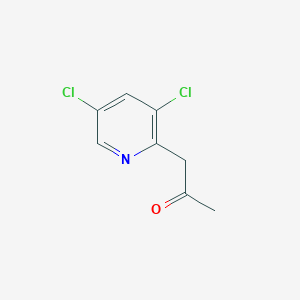
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
